molecular formula C7H5N2S2 B047397 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- CAS No. 118436-77-4

1,2,3,5-Dithiadiazolyl radical, 4-phenyl-

Cat. No. B047397
M. Wt: 181.3 g/mol
InChI Key: LJLOBYVCKXTPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Dithiadiazolyl radical, 4-phenyl- (abbreviated as PDTD) is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. PDTD is a heterocyclic compound that contains a five-membered ring consisting of two sulfur atoms, two nitrogen atoms, and a carbon atom. This radical is known for its unique properties, including its high stability, high reactivity, and strong electron accepting ability.

Mechanism Of Action

The mechanism of action of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is complex and not fully understood. However, it is known that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- acts as a strong electron acceptor, which allows it to participate in several redox reactions. The radical can also form stable charge-transfer complexes with other molecules, which can further enhance its reactivity.

Biochemical And Physiological Effects

1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- may have antioxidant properties, which could make it useful for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its high stability, which allows it to be easily handled and stored. Additionally, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is its strong electron accepting ability, which can make it difficult to study in some contexts.

Future Directions

There are several future directions for research on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-. Some of the most promising areas of research include:
1. Development of new synthetic methods for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.
2. Investigation of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in energy storage devices.
3. Study of the potential antioxidant properties of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- and its potential use in the treatment of oxidative stress-related diseases.
4. Investigation of the use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a catalyst for organic reactions.
5. Study of the potential use of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- in organic electronics.
Conclusion:
In conclusion, 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a stable organic free radical that has been extensively studied for its potential applications in various fields of science. 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to exhibit a wide range of interesting properties, including its high stability, high reactivity, and strong electron accepting ability. Although much research has been conducted on 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-, there is still much to be learned about this fascinating compound, and it is likely that future research will uncover even more potential applications for 1,2,3,5-Dithiadiazolyl radical, 4-phenyl-.

Synthesis Methods

The synthesis of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is a complex process that involves several steps. The most common method for synthesizing 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- is by the oxidation of 4-phenyl-1,2,3,5-dithiadiazolyl (PDT) with iodine in the presence of a strong acid catalyst. The reaction produces 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- as a dark red solid, which is then purified by recrystallization.

Scientific Research Applications

1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been extensively studied for its potential applications in various fields of science. The radical has been found to exhibit a wide range of interesting properties that make it useful for several applications. Some of the most notable applications of 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- include:
1. Catalysis: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective catalyst for several organic reactions, including the oxidation of alcohols, the reduction of ketones, and the coupling of aryl halides.
2. Organic electronics: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been found to be an effective organic semiconductor, making it useful for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
3. Energy storage: 1,2,3,5-Dithiadiazolyl radical, 4-phenyl- has been studied for its potential use in energy storage devices such as batteries and supercapacitors.

properties

CAS RN

118436-77-4

Product Name

1,2,3,5-Dithiadiazolyl radical, 4-phenyl-

Molecular Formula

C7H5N2S2

Molecular Weight

181.3 g/mol

InChI

InChI=1S/C7H5N2S2/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H

InChI Key

LJLOBYVCKXTPER-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NSS[N]2

Canonical SMILES

C1=CC=C(C=C1)C2=NSS[N]2

Other CAS RN

118436-77-4

synonyms

4-phenyl-1,2$l^{3}-dithia-3,5-diazacyclopenta-2,4-diene

Origin of Product

United States

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